molecular formula C13H12BrNO2 B1290190 3-Bromo-5-(4-methoxybenzyloxy)pyridine CAS No. 552331-73-4

3-Bromo-5-(4-methoxybenzyloxy)pyridine

Cat. No.: B1290190
CAS No.: 552331-73-4
M. Wt: 294.14 g/mol
InChI Key: MWACELUBXQATRJ-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-methoxybenzyloxy)pyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by a pyridine ring substituted with a bromine atom and a methoxybenzyloxy group. This compound is commonly used in scientific experiments due to its unique physical and chemical properties.

Safety and Hazards

The safety data sheet (SDS) for 3-Bromo-5-(4-methoxybenzyloxy)pyridine can be inquired about for detailed safety and hazard information . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-(4-methoxybenzyloxy)pyridine can be synthesized through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the reaction of 3-bromo-5-chloropyridine with 4-methoxybenzylboronic acid in the presence of a palladium catalyst.

    Heck Reaction: In this method, 3-bromo-5-chloropyridine is reacted with 4-methoxybenzyl vinyl ether in the presence of a palladium catalyst.

    Sonogashira Coupling: This method involves the reaction of 3-bromo-5-chloropyridine with 4-methoxybenzyl acetylene in the presence of a palladium catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-methoxybenzyloxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-5-(4-methoxybenzyloxy)pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-Bromo-5-(4-methoxybenzyloxy)pyridine can be compared with other similar compounds, such as:

    3-Bromo-5-(4-methoxybenzyl)pyridine: This compound has a similar structure but lacks the oxygen atom in the methoxybenzyloxy group.

    5-Bromo-2-(4-methoxybenzyloxy)pyrimidine: This compound contains a pyrimidine ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for various applications.

Properties

IUPAC Name

3-bromo-5-[(4-methoxyphenyl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-12-4-2-10(3-5-12)9-17-13-6-11(14)7-15-8-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWACELUBXQATRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626857
Record name 3-Bromo-5-[(4-methoxyphenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552331-73-4
Record name 3-Bromo-5-[(4-methoxyphenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methoxybenzyl alcohol (1.73 g) in DMSO (10 mL) at room temperature was added sodium hydride (500 mg). The reaction mixture was stirred for 75 min and then a solution of 3,5-dibromopyridine (3.0 g) in DMSO (15 mL) was added. The reaction mixture was then heated at 90° C. for 2.5 h and then allowed to cool to room temperature, quenched with water (60 mL) and extracted into diethyl ether (3×60 mL). The combined organics were washed with brine (100 mL), dried (MgSO4), reduced in vacuo and purified by column chromatography to give 3-bromo-5-(4-methoxy-benzyloxy)-pyridine as a white solid (1.76 g).
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

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